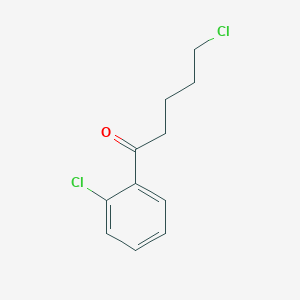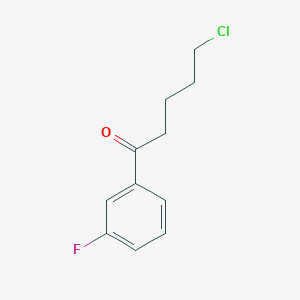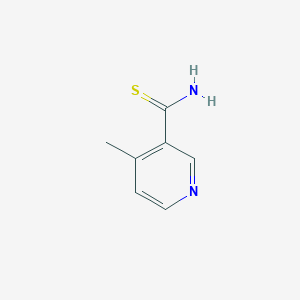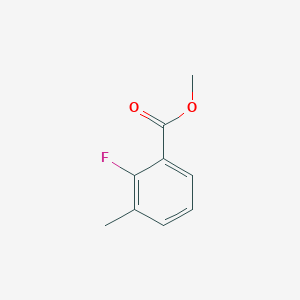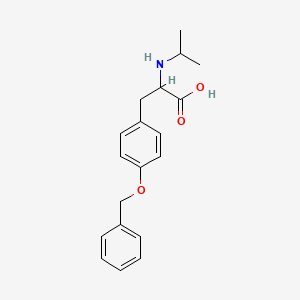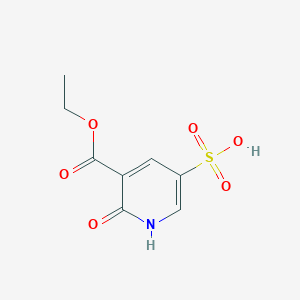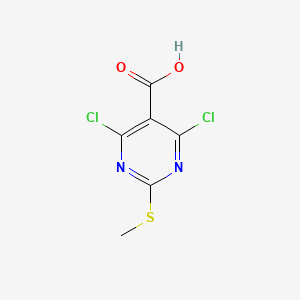
6-Fluoro-7-methyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, is a fluorinated indole derivative with potential relevance in various chemical and pharmaceutical applications. While the specific compound is not directly synthesized or analyzed in the provided papers, related fluorinated indole carboxylic acids and their derivatives are extensively studied, which can offer insights into the properties and synthetic routes that may be applicable to the compound .
Synthesis Analysis
The synthesis of fluorinated indole derivatives often involves multi-step reactions starting from substituted anilines or benzaldehydes. For instance, 6-Fluoroindan-1-carboxylic acid was synthesized from 3-fluorobenzaldehyde in six steps, with the structure confirmed by spectral data analyses . Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a sequence of reduction, deprotonation, methylation, and selenation steps . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of fluorinated indole carboxylic acids.
Molecular Structure Analysis
The molecular structure of fluorinated indole derivatives is often elucidated using spectroscopic techniques such as NMR and X-ray crystallography. For example, the structure of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid and its derivatives was determined using these methods . The presence of fluorine atoms can significantly influence the electronic distribution and molecular conformation, which is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Fluorinated indole carboxylic acids can participate in various chemical reactions, serving as scaffolds for combinatorial synthesis or as intermediates in the preparation of biologically active compounds. The paper on 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid describes its use as a novel scaffold for the synthesis of coumarin derivatives . The reactivity of such compounds can be tailored by introducing different substituents, which can lead to diverse libraries of molecules with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indole carboxylic acids are influenced by their molecular structure. The introduction of fluorine atoms can affect the acidity of the carboxylic acid group, the lipophilicity of the molecule, and its overall stability. The paper on the synthesis of 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid provides insights into the optimization of reaction conditions to achieve high yields, which is indicative of the stability and reactivity of the compound . Additionally, the spectroscopic exploration of carboxylic acid derivatives in different solvents can shed light on the solvatochromic properties and hydrogen bonding capabilities of these molecules .
Applications De Recherche Scientifique
Antibacterial Activity
The derivatives of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid exhibit significant antibacterial properties. Compounds with variations of substituents, including fluoro, at specific positions have been found to demonstrate broad and potent in vitro antibacterial activity. These findings are crucial for the development of new antibacterial agents and understanding structure-activity relationships in medicinal chemistry (Matsumoto et al., 1984).
Antiviral Activity
Some derivatives of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid have shown potential in antiviral applications. Specifically, certain compounds have exhibited effectiveness against viruses like the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. This research is significant in the exploration of new antiviral agents (Ivashchenko et al., 2014).
Synthesis and Chemical Properties
The compound and its related derivatives have been a subject of research in synthetic chemistry. Studies focus on developing efficient synthesis methods for these compounds and exploring their chemical properties. Such research is foundational in medicinal chemistry for creating pharmaceutically relevant compounds (Zhang et al., 2019).
Photophysical Studies
Research has been conducted on the photophysical properties of indole derivatives, including those related to 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid. These studies are significant for developing fluorescent probes and understanding the interaction of these compounds with various anions (Pereira et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that they can have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCCEUIQMXPSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)

